BTD

Descripción general

Descripción

El 2,1,3-Benzotiadiazol (BTD) es un compuesto heterocíclico que ha ganado una atención significativa en varios campos científicos debido a sus propiedades electrónicas únicas. Está compuesto por un anillo de benceno fusionado con un anillo de tiadiazol, lo que lo convierte en una molécula deficiente en electrones. Esta característica hace que el this compound sea un excelente candidato para aplicaciones en electrónica orgánica, materiales fotoluminiscentes y como bloque de construcción para sistemas moleculares más complejos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El BTD se puede sintetizar a través de varios métodos, siendo uno de los más comunes la ciclización de la o-fenilendiamina con reactivos que contienen azufre. Por ejemplo, la reacción de la o-fenilendiamina con cloruro de azufre (S2Cl2) en presencia de una base como la piridina puede producir this compound . Otro método implica el uso de cloruro de tionilo (SOCl2) y azida de sodio (NaN3) para lograr la ciclización .

Métodos de producción industrial

En entornos industriales, el this compound a menudo se produce utilizando métodos escalables como la reacción de la o-fenilendiamina con dicloruro de azufre (SCl2) en condiciones controladas. Este método es favorecido debido a su alto rendimiento y el costo relativamente bajo de los reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones

El BTD experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: La reducción del this compound puede conducir a la formación de derivados dihidrobenzotiadiazol.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de benceno o en el anillo de tiadiazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se emplean comúnmente.

Principales productos formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados dihidrobenzotiadiazol.

Sustitución: Derivados halogenados y aminados.

Aplicaciones Científicas De Investigación

El BTD tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo por el cual el BTD ejerce sus efectos se basa principalmente en su naturaleza deficiente en electrones, lo que le permite participar en varios procesos de transferencia de electrones. En la electrónica orgánica, el this compound actúa como un aceptor de electrones, facilitando el transporte de carga y mejorando la eficiencia de dispositivos como los OLED y las células solares . En los sistemas biológicos, los derivados del this compound pueden interactuar con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a su bioactividad .

Comparación Con Compuestos Similares

El BTD a menudo se compara con otros heterociclos deficientes en electrones, como:

Benzoxadiazol: Similar en estructura pero contiene un átomo de oxígeno en lugar de azufre. El this compound generalmente exhibe mejores propiedades de aceptación de electrones.

Bencimidazol: Contiene un átomo de nitrógeno en lugar de azufre. El this compound se utiliza más comúnmente en aplicaciones optoelectrónicas debido a sus propiedades electrónicas superiores.

La combinación única de propiedades electrónicas y versatilidad estructural del this compound lo convierte en un compuesto valioso en varios campos de investigación e industria .

Propiedades

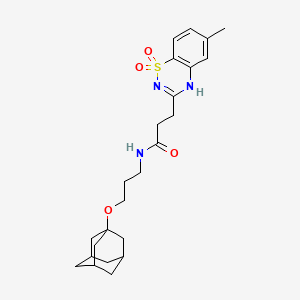

IUPAC Name |

N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADKMPRWFBOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

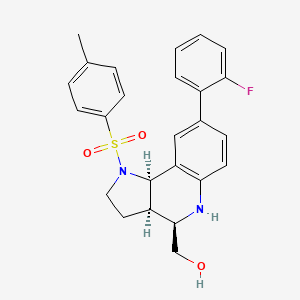

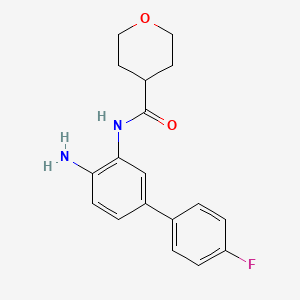

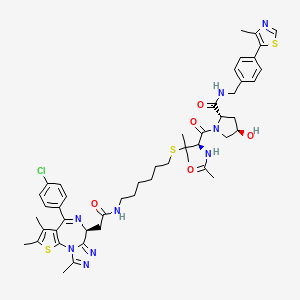

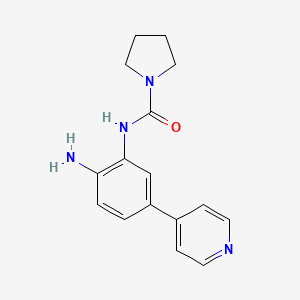

Feasible Synthetic Routes

Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?

A1: 2,1,3-Benzothiadiazole (this compound) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make this compound-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].

Q2: How does the structure of this compound-based molecules influence their optical properties?

A2: The incorporation of electron-donating or electron-withdrawing substituents onto the this compound core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].

Q3: Can you provide an example of how this compound derivatives are used in organic solar cell applications?

A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing this compound units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the this compound arms, they demonstrated fine-tuning of the energy levels and overall device performance.

Q4: How does the planarity of this compound-based molecules affect their properties and potential applications?

A4: Planarity plays a crucial role in the self-assembly and charge transport properties of this compound-based materials. For example, a planar this compound-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].

Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of this compound derivatives?

A5: Introducing TMS groups to this compound derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.

Q6: How do researchers investigate the electronic structure of this compound-based thin films?

A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of this compound-based thin films [].

Q7: Can you elaborate on the use of this compound derivatives as fluorescence imaging probes?

A7: Fluorescent this compound derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.

Q8: Are there any examples of this compound-based metal complexes in scientific literature?

A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by this compound units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)